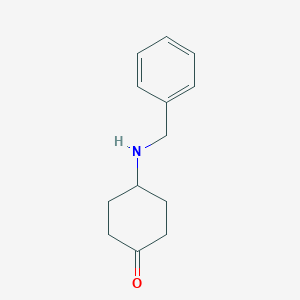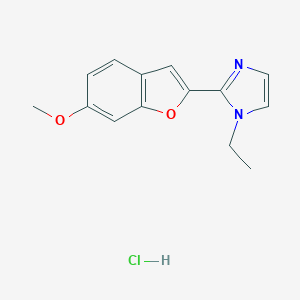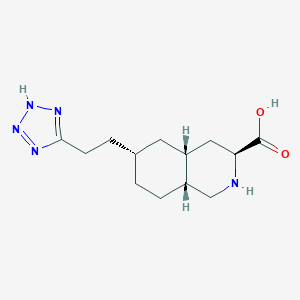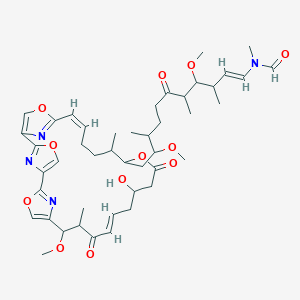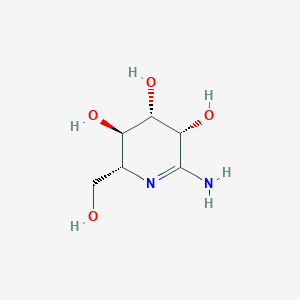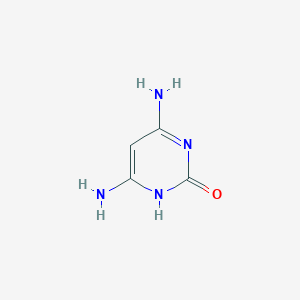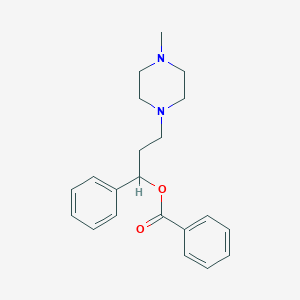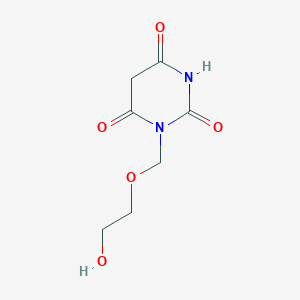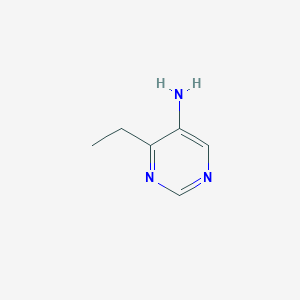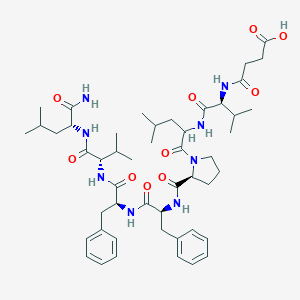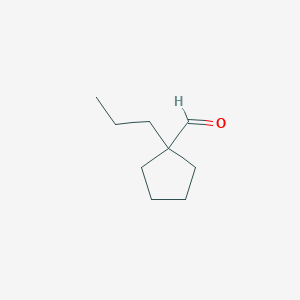
1-Propylcyclopentane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propylcyclopentane-1-carbaldehyde (PPCA) is a cyclopentane derivative that has been extensively studied for its chemical and biological properties. It is a colorless liquid with a boiling point of 153°C and a molecular weight of 156.24 g/mol. PPCA is widely used in the chemical industry as an intermediate for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 1-Propylcyclopentane-1-carbaldehyde is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components, such as nucleic acids and proteins.
Effets Biochimiques Et Physiologiques
1-Propylcyclopentane-1-carbaldehyde has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 1-Propylcyclopentane-1-carbaldehyde has been found to possess antitumor properties by inducing apoptosis in cancer cells. Moreover, 1-Propylcyclopentane-1-carbaldehyde has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-Propylcyclopentane-1-carbaldehyde has several advantages as a research tool. It is readily available, easy to synthesize, and has a high purity. Additionally, 1-Propylcyclopentane-1-carbaldehyde has a low toxicity, making it safe for use in laboratory experiments. However, there are some limitations to using 1-Propylcyclopentane-1-carbaldehyde in research. For example, its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on 1-Propylcyclopentane-1-carbaldehyde. One area of interest is the development of new synthetic methods for 1-Propylcyclopentane-1-carbaldehyde, with the aim of improving its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 1-Propylcyclopentane-1-carbaldehyde and its effects on different cell types. Moreover, the potential of 1-Propylcyclopentane-1-carbaldehyde as a therapeutic agent for various diseases, such as cancer and inflammatory disorders, should be explored further.
Méthodes De Synthèse
1-Propylcyclopentane-1-carbaldehyde can be synthesized through a variety of methods, including the oxidation of 1-propylcyclopentene with potassium permanganate or chromium trioxide, and the reaction of 1-propylcyclopentene with acetaldehyde in the presence of a catalyst. The latter method is the most commonly used one due to its simplicity and high yield.
Applications De Recherche Scientifique
1-Propylcyclopentane-1-carbaldehyde has been extensively studied for its antimicrobial, antitumor, and anti-inflammatory properties. It has been shown to inhibit the growth of various bacteria, fungi, and cancer cells in vitro. Additionally, 1-Propylcyclopentane-1-carbaldehyde has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
156945-36-7 |
|---|---|
Nom du produit |
1-Propylcyclopentane-1-carbaldehyde |
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
1-propylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O/c1-2-5-9(8-10)6-3-4-7-9/h8H,2-7H2,1H3 |
Clé InChI |
GEBWLZROVYKNOZ-UHFFFAOYSA-N |
SMILES |
CCCC1(CCCC1)C=O |
SMILES canonique |
CCCC1(CCCC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



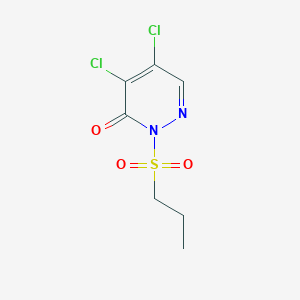
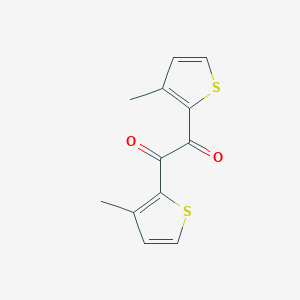
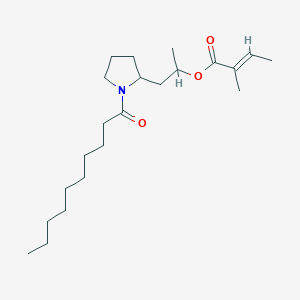
![2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B115717.png)
